molecular formula C22H19F3 B14596491 1,1'-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)bis(4-methylbenzene) CAS No. 61204-08-8

1,1'-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)bis(4-methylbenzene)

Cat. No.: B14596491
CAS No.: 61204-08-8
M. Wt: 340.4 g/mol
InChI Key: RUHHXEWMSWDXML-UHFFFAOYSA-N
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Description

1,1’-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)bis(4-methylbenzene) is a complex organic compound characterized by the presence of trifluoromethyl groups and phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)bis(4-methylbenzene) typically involves the reaction of 2,2,2-trifluoro-1-phenylethane with 4-methylbenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)bis(4-methylbenzene) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reactions: These reactions may require catalysts such as palladium or platinum and specific solvents to facilitate the process.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1,1’-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)bis(4-methylbenzene) has several applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound’s unique properties make it useful in studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)bis(4-methylbenzene) involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and phenyl rings play a crucial role in its reactivity and binding affinity to various substrates. These interactions can influence biological processes and chemical reactions, making the compound valuable in research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-2-phenylethane
  • 2,2,2-Trifluoro-1-phenylethane-1-sulfonyl chloride
  • 1,1,1-Trifluoro-2,4-pentanedione

Uniqueness

1,1’-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)bis(4-methylbenzene) is unique due to its specific structure, which includes two 4-methylbenzene groups attached to a trifluoromethyl-phenylethane core. This structure imparts distinct chemical and physical properties, making it different from other similar compounds.

Properties

CAS No.

61204-08-8

Molecular Formula

C22H19F3

Molecular Weight

340.4 g/mol

IUPAC Name

1-methyl-4-[2,2,2-trifluoro-1-(4-methylphenyl)-1-phenylethyl]benzene

InChI

InChI=1S/C22H19F3/c1-16-8-12-19(13-9-16)21(22(23,24)25,18-6-4-3-5-7-18)20-14-10-17(2)11-15-20/h3-15H,1-2H3

InChI Key

RUHHXEWMSWDXML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C)C(F)(F)F

Origin of Product

United States

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